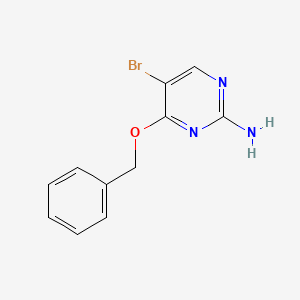

4-(Benzyloxy)-5-bromopyrimidin-2-amine

CAS No.:

Cat. No.: VC3237154

Molecular Formula: C11H10BrN3O

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrN3O |

|---|---|

| Molecular Weight | 280.12 g/mol |

| IUPAC Name | 5-bromo-4-phenylmethoxypyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H10BrN3O/c12-9-6-14-11(13)15-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,15) |

| Standard InChI Key | QQUURFREBSVNMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC(=NC=C2Br)N |

Introduction

Structural Characteristics and Isomeric Considerations

The pyrimidine ring serves as a foundational scaffold, with substituents positioned to optimize reactivity and biological interactions. Key structural features include:

-

Benzyloxy group at position 4: Enhances lipophilicity and provides a site for potential functionalization via cleavage of the benzyl ether.

-

Bromo substituent at position 5: Introduces electron-withdrawing effects and enables cross-coupling reactions (e.g., Suzuki or Sonogashira).

-

Amino group at position 2: Participates in hydrogen bonding and serves as a reactive site for further derivatization.

The compound’s regiochemistry is critical, as substituent placement influences electronic distribution and biological activity. For example, bromination at position 5 positions the leaving group meta to the amino group, potentially affecting nucleophilic substitution kinetics.

Synthetic Pathways and Challenges

The synthesis of 4-(benzyloxy)-5-bromopyrimidin-2-amine likely involves multi-step strategies, as inferred from analogous pyrimidine derivatives. A plausible route includes:

-

Pyrimidine Core Formation:

-

Construct the pyrimidine ring via cyclization of a nitrile or amidine intermediate.

-

Introduce the amino group at position 2 through condensation or substitution reactions.

-

-

Functionalization:

-

Bromination: Electrophilic substitution at position 5 using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.

-

Benzyloxy Introduction: Alkylation of a hydroxyl group at position 4 with benzyl bromide or benzyl chloride in the presence of a base.

-

-

Purification:

-

Chromatographic techniques (e.g., column chromatography) to isolate the product from byproducts.

-

Challenges:

-

Regioselectivity during bromination and alkylation steps.

-

Stability of the benzyloxy group under acidic or basic conditions.

Physical and Chemical Properties

While specific data for 4-(benzyloxy)-5-bromopyrimidin-2-amine are unavailable, insights can be drawn from analogous compounds:

Comparative Analysis with Structural Analogs

A comparison of 4-(benzyloxy)-5-bromopyrimidin-2-amine with related compounds highlights its uniqueness:

| Compound | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 5-(Benzyloxy)pyridin-2-amine | 96166-00-6 | Pyridine core, benzyloxy at position 5 | Potential neuroprotective effects |

| 3-(Benzyloxy)-6-bromopyridin-2-amine | 59605512 | Bromine at position 6; pyridine scaffold | Antimicrobial properties |

| 2-(4-Bromophenyl)isoindoline-1,3-dione | N/A | Isoindoline core; bromine at para position | Antimycobacterial activity |

| 4-(Benzyloxy)-5-bromopyrimidin-2-amine | Hypothetical | Pyrimidine core; bromine at position 5 | Theoretical kinase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume